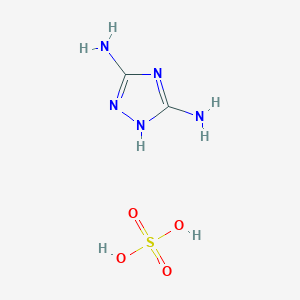

1H-1,2,4-Triazole-3,5-diamine sulfate

Description

Properties

IUPAC Name |

sulfuric acid;1H-1,2,4-triazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTIYGVHKPCJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623930 | |

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92278-55-2 | |

| Record name | Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-1,2,4-Triazole-3,5-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3,5-diamine, commonly known as guanazole, and its corresponding sulfate salt are pivotal building blocks in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the primary synthetic routes to 1H-1,2,4-triazole-3,5-diamine sulfate. Eschewing a rigid template, this document is structured to offer a comprehensive understanding of the chemical principles, procedural nuances, and comparative analysis of the most relevant synthesis methodologies. We will delve into the classic and widely utilized dicyandiamide-hydrazine condensation pathway, as well as the alternative route commencing from aminoguanidine. Each method is critically evaluated, presenting detailed reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their respective yields and operational parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic scaffold.

Introduction: The Significance of 1H-1,2,4-Triazole-3,5-diamine and its Sulfate Salt

The 1,2,4-triazole nucleus is a ubiquitous feature in a vast array of biologically active compounds, including antifungal, antiviral, and anticancer agents. The 3,5-diamino substituted variant, guanazole, is of particular interest due to its versatile reactivity, allowing for further functionalization to generate diverse chemical libraries for drug discovery. The sulfate salt of guanazole offers advantages in terms of stability, solubility, and handling, making it a preferred form for various applications. A thorough understanding of its synthesis is therefore fundamental for chemists in the pharmaceutical and allied industries.

The Dicyandiamide Route: A Workhorse for Guanazole Synthesis

The most established and economically viable method for the industrial-scale production of 1H-1,2,4-triazole-3,5-diamine is the condensation reaction between dicyandiamide and a hydrazine salt. This pathway is attractive due to the low cost and ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition of hydrazine to one of the nitrile groups of dicyandiamide, followed by an intramolecular cyclization.

Figure 2: Workflow for the synthesis of Aminoguanidine Bicarbonate.

Experimental Protocol (for Aminoguanidine Bicarbonate):

-

Reaction Setup: In a suitable reaction vessel, mix hydrazine hydrate and water.

-

pH Adjustment and Reaction: Add sulfuric acid to adjust the pH to an acidic level. Heat the solution and add finely divided calcium cyanamide. The pH is then carefully maintained between 9 and 9.5 with the addition of 50% sulfuric acid to facilitate the formation of aminoguanidine. The reaction of calcium cyanamide with hydrazine sulfate in an aqueous medium leads to the formation of aminoguanidine and insoluble calcium sulfate.

-

Filtration: After the reaction, the mixture is heated and then filtered to remove the precipitated calcium sulfate.

-

Precipitation of Aminoguanidine Bicarbonate: The filtrate containing aminoguanidine is then treated with ammonium or sodium bicarbonate to precipitate aminoguanidine bicarbonate, which can be isolated by filtration.

-

Purification: The aminoguanidine bicarbonate can be purified by recrystallization from boiling water.

Cyclization of Aminoguanidine to 1H-1,2,4-Triazole-3,5-diamine

The direct cyclization of aminoguanidine to guanazole is not a common high-yield method. Instead, aminoguanidine is typically reacted with a carboxylic acid or its derivative to form a 5-substituted-3-amino-1,2,4-triazole.[1] To obtain the 3,5-diamino derivative, a different approach is needed, often involving harsher conditions or different reagents that can provide the second amino group. A more direct route is the self-condensation of aminoguanidine salts at elevated temperatures, though this can lead to a mixture of products.

A more controlled method involves the reaction of aminoguanidine with a source of a single carbon atom that can be subsequently converted to an amino group. However, for the specific synthesis of 1H-1,2,4-triazole-3,5-diamine, the dicyandiamide route is generally more direct and efficient.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on several factors including cost, scale, available starting materials, and desired purity.

| Parameter | Dicyandiamide Route | Aminoguanidine Route |

| Starting Materials | Dicyandiamide, Hydrazine Salt (Sulfate or Dihydrochloride) | Calcium Cyanamide, Hydrazine Sulfate (to make Aminoguanidine) |

| Cost-Effectiveness | Generally more cost-effective due to inexpensive starting materials. | Can be more expensive due to the multi-step synthesis of aminoguanidine. |

| Overall Yield | High yields (up to 97% for the free base) have been reported. | Yields can be variable depending on the efficiency of both aminoguanidine synthesis and its subsequent conversion. |

| Reaction Conditions | Moderate temperatures (30-100°C). | Involves multiple steps with varying conditions. |

| Scalability | Well-established for large-scale industrial production. | More complex for large-scale production due to multiple steps. |

| Key Advantages | Direct, high-yielding, and economical. | Offers an alternative pathway when dicyandiamide is not suitable. |

| Potential Challenges | The reaction can be exothermic and requires careful temperature control. | The synthesis of aminoguanidine can have side reactions, and its isolation as the bicarbonate is an extra step. |

Conclusion

The synthesis of 1H-1,2,4-triazole-3,5-diamine sulfate is most efficiently achieved via the condensation of dicyandiamide with a hydrazine salt, followed by acidification with sulfuric acid. This method is robust, high-yielding, and scalable, making it the preferred choice for most applications. The alternative route through aminoguanidine provides a viable, albeit more complex, alternative. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are paramount to achieving high yields and purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important heterocyclic building block.

References

- Synthesis of 3,5-Diamino-1,2,4-triazole Sulf

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (URL not available)

- A review on methods of synthesis of 1,2,4-triazole deriv

- Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. (URL not available)

- Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.

- PREPARATION OF GUANAZOLE. Sciencemadness.org. (URL not available)

- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic

- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. (URL not available)

- Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL not available)

- Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.

- Synthesis of 3-Azido-5-amino-1,2,4-triazole.

- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.

- synthesis of 1,2,4 triazole compounds. ISRES. (URL not available)

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL not available)

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

- Guanazoguanazole derivatives. Sciencemadness.org. (URL not available)

- Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.

- Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole.

- Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. NIH. (URL not available)

- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (URL not available)

- Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.

- Syntheses of Heterocyclic Compounds

- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.

- Preparation of guanazole.

- Reactions of aminoguanidine and guanidine with 3- and 5-formyl-4-arylaminopyridones. (URL not available)

- Reduction and Oxidation :: Reductions with Hydrazine.

-

Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. MDPI. [Link]

- 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. (URL not available)

Sources

Technical Guide: 1H-1,2,4-Triazole-3,5-diamine Sulfate (Guanazole Sulfate)

Mechanism of Action, Experimental Protocols, and Therapeutic Context

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (commonly referred to as Guanazole Sulfate ) is a synthetic heterocyclic compound acting as a potent Ribonucleotide Reductase (RNR) inhibitor . Unlike nucleoside analogs (e.g., Gemcitabine) that act as suicide substrates or chain terminators, Guanazole functions as a free radical scavenger . It specifically quenches the tyrosyl free radical essential for the catalytic activity of the RNR M2 subunit.[1]

This guide provides a technical deep-dive into the compound's interaction with the RNR holoenzyme, its downstream effects on dNTP pools and cell cycle progression, and validated protocols for quantifying its inhibitory potential.

Chemical Identity & Properties

The sulfate salt form is utilized primarily to enhance aqueous solubility and stability compared to the free base. Upon dissolution in physiological media, the salt dissociates, releasing the active 3,5-diamino-1,2,4-triazole species.

| Property | Specification |

| IUPAC Name | 1H-1,2,4-Triazole-3,5-diamine sulfate |

| Common Name | Guanazole Sulfate |

| CAS Number | 1455-77-2 (Free base: 1455-77-2; Sulfate specific CAS varies by stoichiometry) |

| Molecular Formula | C₂H₅N₅[2][3][4] · xH₂SO₄ |

| Active Moiety | 3,5-Diamino-1,2,4-triazole (Planar, aromatic) |

| Solubility | Highly soluble in water (Sulfate form); Amphoteric |

| pKa | ~10.26 (neutral), ~2.45 (protonated) |

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary target of Guanazole is Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[5]

The Molecular Target: RNR M2 Subunit

Mammalian RNR is a heterodimer consisting of:

-

R1 (

) Subunit: Contains the catalytic site and allosteric regulation sites. -

R2 (

) Subunit: Contains a diferric iron center (Fe-O-Fe) that generates and stabilizes a tyrosyl free radical (Tyr176 in humans).

Radical Scavenging Mechanism

Guanazole acts via a one-electron transfer mechanism . Unlike chelators that strip the iron, Guanazole reduces the tyrosyl radical to a normal tyrosine residue.

-

Entry: Guanazole enters the pocket of the R2 subunit near the iron center.

-

Electron Transfer: It donates an electron to the tyrosyl radical (

). -

Quenching: The radical is reduced (

), and Guanazole is oxidized to a radical intermediate (likely a nitrogen-centered radical), which subsequently degrades or reacts further. -

Inactivation: Without the tyrosyl radical, the R2 subunit cannot initiate the long-range electron transfer required to activate the cysteine in the R1 catalytic site. The enzyme becomes catalytically inert.[1]

Comparison with Hydroxyurea (HU)

While mechanistically similar to Hydroxyurea (HU), Guanazole exhibits distinct kinetics:

-

Potency: Generally requires higher molar concentrations than HU for equivalent inhibition.

-

Kinetics: Guanazole is a linear non-competitive inhibitor with respect to the substrate (CDP/ADP).

-

Reversibility: The inhibition is reversible in cellular contexts because the enzyme can regenerate the radical if the drug is removed and the iron center remains intact. However, the scavenging event itself is irreversible for that specific radical instance.

Visualization of Mechanism

The following diagram illustrates the interruption of the radical transfer pathway.

Caption: Guanazole interrupts the critical electron transfer chain between R2 and R1 subunits by reducing the tyrosyl radical, effectively halting dNTP production.

Cellular Effects: S-Phase Synchronization

Because RNR is the sole source of de novo dNTPs, its inhibition leads to:

-

dNTP Pool Depletion: Rapid drop in dATP, dGTP, dCTP, and dTTP levels.

-

Replication Fork Stalling: DNA polymerases run out of substrate, causing replication forks to stall.

-

S-Phase Arrest: Cells accumulate in the S-phase (specifically early S-phase) as they cannot complete DNA replication.

-

Apoptosis: Prolonged stalling leads to replication stress, double-strand breaks, and eventual apoptotic signaling (often p53-mediated).

Research Application: Guanazole is frequently used to synchronize cells at the G1/S boundary or in S-phase for cell cycle studies, offering an alternative to thymidine blocks.

Experimental Protocols

Protocol 1: In Vitro RNR Inhibition Assay (Radiometric)

Objective: Determine the IC50 of Guanazole Sulfate against purified RNR. Method: Measurement of [³H]-CDP reduction to [³H]-dCDP.

Reagents:

-

Purified RNR (Recombinant R1 and R2 subunits).

-

[³H]-CDP (Substrate).[6]

-

DTT (Reductant to regenerate R1 active site).

-

ATP (Allosteric effector).

-

Guanazole Sulfate (Test compound).

-

Hydroxyurea (Positive Control).

Workflow:

-

Enzyme Activation: Pre-incubate R1 and R2 (1:1 molar ratio, ~0.5 µM final) in Assay Buffer (50 mM HEPES pH 7.2, 4 mM MgCl₂, 2 mM ATP, 10 mM DTT) for 10 minutes at 37°C.

-

Inhibitor Addition: Add Guanazole Sulfate at graded concentrations (e.g., 0.1 mM to 10 mM). Incubate for 15 minutes.

-

Critical Step: Include a "No Enzyme" blank and a "No Inhibitor" (DMSO/Buffer only) control.

-

-

Reaction Initiation: Add [³H]-CDP (final conc. 50 µM).

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction by boiling (100°C for 3 min) or adding 1M HClO₄.

-

Separation: Convert nucleotides to nucleosides (using alkaline phosphatase) and separate dC from C using Boronate Affinity Chromatography (Boronate binds ribose, eluting deoxyribose).

-

Quantification: Liquid Scintillation Counting (LSC) of the flow-through (dC).

Data Analysis: Calculate % Activity relative to "No Inhibitor" control. Plot log[Concentration] vs. % Activity to derive IC50.

Protocol 2: Cell Cycle Synchronization & Analysis

Objective: Validate mechanism by observing S-phase accumulation.

Workflow:

-

Seeding: Seed HeLa or CHO cells at

cells/well. Allow attachment (24h). -

Treatment: Treat with Guanazole Sulfate (1 mM - 5 mM) for 16–24 hours.

-

Control: Untreated cells (asynchronous population).

-

-

Harvest: Trypsinize and wash with PBS.

-

Fixation: Fix in 70% ice-cold ethanol (dropwise addition while vortexing) for >2 hours at -20°C.

-

Staining: Resuspend in PBS containing:

-

50 µg/mL Propidium Iodide (DNA stain).

-

100 µg/mL RNase A (Digests RNA to prevent background).

-

-

Analysis: Flow Cytometry (FL2 channel).

-

Result: Guanazole-treated cells should show a distinct peak between 2N (G1) and 4N (G2) DNA content, indicating S-phase arrest.

Visualization of Experimental Logic

Caption: Step-by-step radiometric assay workflow for validating RNR inhibition potency.

References

-

Brockman, R. W., et al. (1970).[7] "Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by guanazole." Cancer Research, 30(9), 2358-2368.[7]

-

Elford, H. L. (1968). "Effect of hydroxyurea on ribonucleotide reductase."[1][7][8][9][10][11] Biochemical and Biophysical Research Communications, 33(1), 129-135.

-

Lassmann, G., et al. (1992). "Structure of the tyrosyl radical in ribonucleotide reductase from Escherichia coli and mouse 3T6 cells." Biochemistry, 31(33), 7582-7586.

-

Shao, J., et al. (2006). "Ribonucleotide reductase inhibitors and future drug design." Current Cancer Drug Targets, 6(5), 409-431.

-

Cory, J. G., & Fleischer, A. E. (1979). "Specific inhibitors of ribonucleotide reductase."[4] Pharmacology & Therapeutics, 15, 79-138.

Sources

- 1. Mechanism of action of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,5-二氨基-1,2,4-三氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.3-Å resolution cryo-EM structure of human ribonucleotide reductase with substrate and allosteric regulators bound | eLife [elifesciences.org]

- 7. Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by guanazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Technical Monograph: Guanazole Sulfate (CAS 92278-55-2)

Topic: CAS number 92278-55-2 Properties (Guanazole Sulfate) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

A Critical Analysis of Physicochemical Properties, Synthesis, and Bioactivity

Executive Summary

CAS 92278-55-2 , chemically identified as 1H-1,2,4-Triazole-3,5-diamine sulfate (commonly Guanazole Sulfate ), is the sulfate salt of the antineoplastic agent Guanazole. While the free base (CAS 1455-77-2) is historically significant as a Ribonucleotide Reductase (RNR) inhibitor, the sulfate form offers distinct advantages in stability and aqueous solubility, making it a preferred intermediate in the synthesis of high-nitrogen energetic materials and heterocyclic pharmaceuticals.

This guide dissects the compound’s utility, transitioning from its fundamental chemical architecture to its application in inhibiting DNA synthesis and its role as a precursor in advanced organic synthesis.

Chemical Identity & Physicochemical Profile

Guanazole sulfate differs from its parent free base by the incorporation of sulfuric acid, which protonates the triazole ring system, enhancing its crystallinity and water solubility. This modification is critical for formulation in aqueous media and for controlled crystallization processes.

Table 1: Core Technical Specifications

| Property | Specification |

| Chemical Name | 1H-1,2,4-Triazole-3,5-diamine sulfate (2:1 or 1:1 stoichiometry depending on isolation) |

| CAS Number | 92278-55-2 |

| Synonyms | Guanazole sulfate; 3,5-Diamino-1,2,4-triazole sulfate |

| Molecular Formula | C₂H₅N₅[1][2][3][4][5][6][7][8] · H₂SO₄ (Often isolated as C₂H₇N₅O₄S) |

| Molecular Weight | ~197.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Water, Dilute Acid Low: Ethanol, Acetone, Non-polar solvents |

| Melting Point | >200°C (Decomposes); Salt formation elevates MP compared to free base. |

| Acidity (pKa) | The parent triazole has pKa values ~4.3 and ~12.1; the sulfate salt is acidic in solution. |

Mechanism of Action: Ribonucleotide Reductase Inhibition

In drug development, the moiety of interest is the 3,5-diamino-1,2,4-triazole core. This pharmacophore functions as a specific inhibitor of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.[9]

Mechanistic Insight

RNR catalyzes the reduction of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).[10][11][12][13] Guanazole acts similarly to Hydroxyurea (HU) but with distinct kinetics. It quenches the tyrosyl free radical at the active site of the RNR M2 subunit, effectively starving the cell of dNTPs required for DNA replication and repair. This leads to cell cycle arrest in the S-phase.

Visualization: RNR Inhibition Pathway

The following diagram illustrates the critical intervention point of Guanazole within the nucleotide metabolism pathway.

Figure 1: Mechanism of Action showing Guanazole-mediated blockade of the RNR enzyme, preventing the conversion of ribonucleotides to deoxyribonucleotides.

Synthesis & Manufacturing Protocols

For researchers utilizing CAS 92278-55-2 as a starting material or reference standard, understanding its provenance is vital for impurity profiling.

A. Synthesis Route (Hydrothermal/Condensation)

The synthesis typically involves the cyclization of dicyandiamide with hydrazine, followed by salt formation.

Step-by-Step Protocol:

-

Precursor Reaction: Hydrazine hydrate is reacted with Dicyandiamide (cyanoguanidine) in an aqueous medium.

-

Conditions: Reflux or hydrothermal conditions (high pressure) enhance yield and cyclization efficiency.

-

Reaction:(NH2)2C=N-CN + N2H4 → C2H5N5 (Guanazole) + NH3

-

-

Isolation of Free Base: The mixture is cooled, and Guanazole precipitates (or is extracted).

-

Salt Formation (Sulfate):

-

Dissolve crude Guanazole in minimal hot water.

-

Slowly add stoichiometric Sulfuric Acid (H₂SO₄) while maintaining temperature <60°C to prevent degradation.

-

Crystallization: Cool the solution to 0-4°C. The sulfate salt (CAS 92278-55-2) precipitates as a dense white solid.

-

Purification: Recrystallize from water/ethanol to remove unreacted hydrazine (toxic impurity).

-

B. Quality Control (Analytical)

-

HPLC: Use a polar column (e.g., Amide or HILIC) due to high polarity. Standard C18 columns may result in poor retention (elution at void volume).

-

NMR: ¹H NMR (D₂O) will show the loss of exchangeable protons (NH/NH₂) depending on pH, but the CH signal of the triazole ring is absent (fully substituted). Carbon NMR is required for definitive characterization.

Applications in Research & Development

Energetic Materials Precursor

The high nitrogen content (~67% for the base) makes Guanazole Sulfate a valuable precursor for High-Nitrogen Energetic Materials (HNBs) .

-

Protocol Insight: It is used to synthesize Guanazoguanazole or metal complexes (e.g., Copper(II) Guanazole) which serve as green primary explosives or gas generants. The sulfate group is often displaced or removed during the final energetic formulation to adjust oxygen balance.

Antineoplastic Drug Screening

In oncology research, Guanazole Sulfate serves as a control compound for validating RNR inhibition assays.

-

Usage: It is used in in vitro leukemia models (e.g., L1210 cell lines) to measure IC50 values against novel RNR inhibitors (e.g., Triapine derivatives).

Handling, Stability & Safety (E-E-A-T)

Warning: As an antineoplastic derivative and chemical intermediate, strict safety protocols are mandatory.

-

Hazard Classification:

-

H315/H319: Causes skin and serious eye irritation.[7]

-

H361: Suspected of damaging fertility or the unborn child (Teratogenicity is a known risk of RNR inhibitors).

-

-

Storage: Hygroscopic. Store in a desiccator at room temperature (15-25°C). Protect from moisture to prevent clumping and hydrolysis.

-

Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic reaction) and strong bases (liberates free Guanazole).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 22253214, 1H-1,2,4-Triazole-3,5-diamine sulfate. Retrieved from [Link]

-

Hahn, M. A., & Adamson, R. H. (1972).[14] Pharmacology of 3,5-diamino-1,2,4-triazole (guanazole).[1][6] I. Antitumor activity of guanazole. Journal of the National Cancer Institute. Retrieved from [Link]

- Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry.

-

Google Patents. (2000). RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.[3] (Analogous synthesis route for salt forms). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 4. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105968058A - Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - Guanazoguanazole derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com [carlroth.com]

- 9. Drug action on ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Pharmacology of 3,5-diamino-1,24-triazole (guanazole). 1. Antitumor activity of guanazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Characterization of Guanazole Sulfate: Solubility, Stability, and Analytical Protocols

The following technical guide is structured to serve as a foundational reference for the characterization of Guanazole Sulfate (CAS 92278-55-2). It synthesizes known chemical behavior of the 3,5-diamino-1,2,4-triazole scaffold with standard pharmaceutical salt characterization protocols.[1][2]

Executive Summary & Chemical Identity

Guanazole Sulfate (1H-1,2,4-Triazole-3,5-diamine sulfate) is the sulfuric acid salt of guanazole, a di-basic heterocyclic compound historically investigated for antitumor activity (DNA synthesis inhibition) and currently utilized in industrial applications ranging from resin curing agents to corrosion inhibitors.[1][2][3][4]

While the free base (Guanazole) exhibits moderate water solubility and air sensitivity, the sulfate salt form is engineered to modulate these properties, typically offering enhanced aqueous solubility and altered thermal stability profiles. This guide outlines the critical physicochemical parameters and the experimental frameworks required to validate them.

Chemical Specifications

| Parameter | Detail |

| IUPAC Name | 3,5-Diamino-1,2,4-triazole sulfate (1:1 or 2:1 stoichiometry possible; typically 1:1 in commercial synthesis) |

| CAS Number | 92278-55-2 |

| Molecular Formula | |

| Molecular Weight | ~197.17 g/mol (Salt); 99.09 g/mol (Free Base) |

| Core Moiety pKa | pKa1 ~4.43 (protonation at N4), pKa2 ~12.1 (deprotonation) |

| Appearance | White to off-white crystalline powder |

Physicochemical Profiling: Solubility

The solubility profile of Guanazole Sulfate is governed by the dissociation of the ionic lattice and the solvation of the protonated triazolium species. Unlike the free base, which relies on hydrogen bonding, the sulfate salt benefits from high lattice energy and ionic dipole interactions.

Theoretical Solubility Behavior[1][2]

-

Aqueous Solubility: High.[1][4][11][12] The sulfate counterion significantly increases polarity. Expected solubility >50 mg/mL in water at 25°C.[1]

-

pH Dependence: The solubility will decrease as pH increases towards the pKa of the base (4.43), where the equilibrium shifts towards the less soluble free base.

-

Organic Solvents: Practically insoluble in non-polar solvents (hexane, DCM); sparingly soluble in polar aprotic solvents (DMSO, DMF).[1][2]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

To be performed to generate definitive Certificate of Analysis (CoA) data.

Objective: Determine thermodynamic solubility at pH 1.2, 4.5, and 6.8 (simulating physiological fluids).

Workflow:

-

Preparation: Add excess Guanazole Sulfate to 10 mL of buffer in amber glass vials.

-

Equilibration: Agitate at 37°C ± 0.5°C for 24–48 hours.

-

Separation: Filter supernatant using a 0.22 µm PVDF filter (pre-saturated).

-

Quantification: Analyze filtrate via HPLC-UV (Method detailed in Section 4).

Solubility Workflow Diagram

The following logic flow ensures data integrity during solubility screening.

Figure 1: Standard Equilibrium Solubility Workflow ensuring pH stability before quantification.

Stability Profile & Degradation Pathways

Guanazole derivatives are generally robust heterocyclic systems, but the exocyclic amine groups make them susceptible to oxidation and specific hydrolysis pathways under stress.

Critical Stability Factors

-

Hygroscopicity: Sulfate salts are frequently hygroscopic.[1] Moisture uptake can lead to deliquescence or hydrate formation (pseudopolymorphism), altering dissolution rates.[1]

-

Oxidation: The electron-rich diamine system is sensitive to air oxidation, potentially forming azo-dimers or N-oxides, particularly in solution.[1][2]

-

Thermal: High thermal stability is expected (MP > 200°C), but thermal stress may induce desolvation (loss of

) or ring fragmentation at extreme temperatures (>250°C).[1]

Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating nature of analytical methods, subject the compound to the following conditions:

| Stressor | Condition | Sampling Timepoints | Expected Degradant |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 2, 6, 24 hrs | Ring cleavage (minor) |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 2, 6, 24 hrs | Free base precipitation |

| Oxidation | 3% | 1, 4, 24 hrs | N-oxides, Azo-dimers |

| Thermal | 80°C (Solid state) | 3, 7 days | Desulfation products |

| Photolytic | 1.2M Lux hours | End of cycle | Photo-oxidation products |

Degradation Pathway Diagram

Hypothesized degradation routes based on 1,2,4-triazole chemistry.

Figure 2: Primary degradation pathways.[1] Note that ring opening requires extreme energy; oxidation is the primary risk.

Analytical Methodologies

Due to the high polarity of Guanazole Sulfate, standard C18 Reverse Phase Chromatography (RPC) often yields poor retention (retention factor

Recommended HPLC Conditions

-

Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)[2]

-

Column: Zorbax HILIC Plus or Amide-functionalized column (4.6 x 150 mm, 3.5 µm).[1][2]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min[1]

-

Detection: UV at 210 nm (Amine absorption) and 240 nm (Triazole ring).

-

Injection Volume: 5–10 µL.

Self-Validating System Suitability Criteria

To ensure data trustworthiness, every analytical run must meet these criteria:

-

Tailing Factor (

): -

Precision: RSD of 6 replicate injections

. -

Resolution (

):

Handling and Storage Recommendations

Based on the chemical family (nitrogen-rich heterocycle salts):

-

Storage: Store in tightly sealed, light-resistant containers at 2–8°C. Desiccants are mandatory due to potential hygroscopicity.[1][2]

-

Safety: While Guanazole Sulfate is less sensitive than nitro-triazoles, it should be treated as a potential energetic precursor.[1][2] Avoid friction and shock.[1]

-

Incompatibility: Do not mix with strong oxidizing agents (peroxides, permanganates) or strong bases (liberates free amine).[1][2]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22253214, 1H-1,2,4-Triazole-3,5-diamine sulfate.[1][2] Retrieved October 26, 2023 from [Link][2]

-

ScienceMadness & RSC Publishing. Synthesis and Stability of Guanazole Derivatives.[1] (Contextual synthesis data). Retrieved via Search.

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. 1H-1,2,4-Triazole-3,5-diamine sulfate | C2H7N5O4S | CID 22253214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]

- 5. 3,5-Diamino-1,2,4-triazole, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3,5-二氨基-1,2,4-三氮唑 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate - Google Patents [patents.google.com]

- 8. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sciencemadness Discussion Board - Guanazoguanazole derivatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. Formaldehyde-free melamine microcapsules as core/shell delivery systems for encapsulation of volatile active ingredients - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01413A [pubs.rsc.org]

Spectroscopic Characterization of 1H-1,2,4-Triazole-3,5-diamine Sulfate

[1]

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (CAS: N/A for specific salt; Free base CAS: 1455-77-2) is the stable salt form of the antineoplastic and energetic precursor Guanazole . While the free base is commonly characterized, the sulfate salt represents a critical intermediate in the industrial synthesis of guanazole from dicyandiamide and hydrazine sulfate.

This guide provides the definitive spectroscopic signature of the sulfate salt, distinguishing it from the free base through specific vibrational (

Core Molecular Data

| Property | Value |

| IUPAC Name | 3,5-Diamino-1,2,4-triazolium sulfate |

| Formula | |

| Molecular Weight | 197.17 g/mol (assuming 1:1 stoichiometry) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water; insoluble in non-polar organics |

Synthesis & Molecular Architecture

Understanding the synthesis is prerequisite to interpreting the spectra. The sulfate salt is formed directly via the cyclization of dicyandiamide with hydrazine sulfate.

Reaction Pathway (DOT Visualization)

Figure 1: Synthetic pathway yielding 1H-1,2,4-Triazole-3,5-diamine sulfate. The salt is the primary product before base neutralization.

Vibrational Spectroscopy (FT-IR)

The Infrared spectrum is the primary tool for distinguishing the sulfate salt from the free base. The presence of the sulfate anion dominates the fingerprint region.

Diagnostic Bands

The spectrum is a superposition of the protonated triazolium cation and the sulfate anion .

| Frequency ( | Assignment | Structural Origin |

| 3400 - 3100 | Primary amine ( | |

| 3000 - 2600 | Broad Ammonium Envelope. Characteristic of amine salts. Overlaps with | |

| 1680 - 1620 | Scissoring bending mode of the exocyclic amino groups. | |

| 1580 - 1520 | Triazole ring stretching. Shifts slightly higher ( | |

| 1150 - 1050 | Critical Identifier. Very strong, broad band corresponding to the asymmetric sulfate stretch. | |

| 620 - 600 | Sulfate bending mode. Sharp, medium intensity. |

Technical Insight:

In the free base, the region around

Nuclear Magnetic Resonance (NMR)

NMR analysis requires a polar deuterated solvent, typically DMSO-d6 or D2O . Note that in

1H NMR (DMSO-d6, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |

| 12.50 - 13.00 | Singlet (Broad) | 1H - 2H | Ring | Deshielded. Shifts downfield from ~12.1 ppm (free base) due to positive charge on the ring. |

| 7.50 - 8.50 | Broad Singlet | 4H | Exocyclic | Salt Effect. In the free base, these appear at ~5.8 ppm. Protonation of the ring withdraws electron density, significantly deshielding these protons. |

| 3.40 | Broad | - | The sulfate salt is hygroscopic; a water peak is almost always present. |

Mechanistic Interpretation: The 3,5-diamino-1,2,4-triazole molecule protonates at the N4 position (or N1/N2 depending on tautomer stabilization). This cationic charge is delocalized across the aromatic ring, causing a global downfield shift (deshielding) of all attached protons compared to the neutral species.

13C NMR (DMSO-d6)

-

~150 - 155 ppm:

-

Comparison: Minimal shift is observed in the carbon spectrum between the salt and free base, making 1H NMR the superior diagnostic tool.

Analytical Workflow & Quality Control

To validate the identity of 1H-1,2,4-Triazole-3,5-diamine sulfate, follow this self-validating workflow.

Characterization Logic (DOT Visualization)

Figure 2: Step-by-step analytical protocol for validating Guanazole Sulfate.

Protocol Steps

-

Solubility Check: The sulfate salt is soluble in water but insoluble in acetone/ethanol (unlike the free base which has partial organic solubility).

-

Sulfate Confirmation (Wet Chemistry):

-

Dissolve 10 mg sample in 1 mL deionized water.

-

Add 2 drops of 1M

solution. -

Result: Immediate dense white precipitate (

) confirms the sulfate anion.

-

-

Protonation State (NMR):

-

Run 1H NMR in DMSO-d6.[2]

-

Observe the centroid of the amine peak. If

ppm, it is the Free Base . If

-

References

-

Synthesis & Crystal Structure of Guanazole Hydrate (Free Base Baseline) Title: Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Guanazole Chemical Properties & Safety Title: 3,5-Diamino-1,2,4-triazole (Compound Summary).[3][4][5][6][7][8][9][10] Source: PubChem (National Library of Medicine). URL:[Link]

- Synthesis Precursors (Patent Data)

-

IR Interpretation of Amine Salts Title: Organic Nitrogen Compounds V: Amine Salts.[1] Source: Spectroscopy Online. URL:[Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 3-Amino-1,2,4-Triazole(61-82-5) 1H NMR spectrum [chemicalbook.com]

- 3. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-1,2,4-Triazole-3,5-diamine | 1455-77-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-二氨基-1,2,4-三氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CAS 1455-77-2: 3,5-Diamino-1,2,4-triazole | CymitQuimica [cymitquimica.com]

- 8. 3,5-Diamino-1,2,4-triazole | 1455-77-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 3,5-Diamino-1,2,4-triazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. Deprotonation of a dinuclear copper complex of 3,5-diamino-1,2,4-triazole for high oxygen reduction activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of 1H-1,2,4-Triazole-3,5-diamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of 1H-1,2,4-triazole-3,5-diamine sulfate, a compound of significant interest in the field of medicinal chemistry. While much of the foundational research has been conducted on its parent compound, 1H-1,2,4-triazole-3,5-diamine (commonly known as guanazole), this guide will synthesize the existing knowledge and provide insights into the potential implications for the sulfate salt. The primary focus will be on its established antineoplastic properties, stemming from its mechanism as an inhibitor of ribonucleoside diphosphate reductase. This guide will delve into the mechanistic underpinnings of its action, its observed effects in preclinical and clinical settings, and detailed protocols for evaluating its biological activity. The role of the sulfate moiety in the compound's physicochemical properties and its potential impact on formulation and bioavailability will also be discussed.

Introduction: The 1,2,4-Triazole Scaffold and the Emergence of Guanazole

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This five-membered heterocycle, with three nitrogen atoms, offers a unique combination of chemical stability, metabolic resistance, and the capacity for diverse molecular interactions. Within this broad class of compounds, 1H-1,2,4-triazole-3,5-diamine, or guanazole, has been identified as a potent antineoplastic agent.[3] Its primary mode of action is the inhibition of DNA synthesis, a critical pathway for rapidly proliferating cancer cells.[4]

The sulfate salt of 1H-1,2,4-triazole-3,5-diamine is a formulation of this active compound. While specific biological activity data for the sulfate salt is not extensively documented in publicly available literature, the use of salts is a common strategy in pharmaceutical development to enhance properties such as solubility, stability, and ease of handling.[5] It is generally anticipated that the biological activity of the salt form is primarily dictated by the parent compound, guanazole.

Mechanism of Action: Inhibition of Ribonucleoside Diphosphate Reductase

The principal mechanism underlying the anticancer activity of guanazole is its inhibition of the enzyme ribonucleoside diphosphate reductase (RNR).[4] RNR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[6] By catalyzing the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), RNR plays a rate-limiting role in DNA synthesis.

Guanazole acts as an inhibitor of RNR, thereby depleting the intracellular pool of deoxyribonucleotides necessary for DNA replication.[7] This leads to an S-phase arrest in the cell cycle and ultimately induces apoptosis in rapidly dividing cells, such as cancer cells.

Figure 1: Mechanism of action of 1H-1,2,4-Triazole-3,5-diamine (Guanazole) as an inhibitor of Ribonucleoside Diphosphate Reductase (RNR), leading to the suppression of DNA synthesis and induction of apoptosis in cancer cells.

Documented Biological Activities and Clinical Insights

The biological activities of guanazole have been primarily investigated in the context of oncology.

Antineoplastic Activity

Preclinical studies have demonstrated the antitumor activity of guanazole against various cancer cell lines and in animal models.[8] Its efficacy has been particularly noted in murine leukemias.[8]

Clinical trials, primarily conducted in the 1970s, explored the use of guanazole in patients with advanced neoplastic diseases, with a focus on acute leukemia.[9][10] These studies reported instances of complete remission in some patients with acute myelocytic leukemia.[9] However, the therapeutic window for guanazole was found to be narrow, with dose-related toxicities being a significant concern.[9]

Table 1: Summary of Preclinical and Clinical Antineoplastic Activity of Guanazole

| Study Type | Cancer Model/Patient Population | Key Findings | Reference(s) |

| Preclinical | Murine Leukemias (L1210) | Demonstrated significant antitumor activity. | [8] |

| Preclinical | Various Cancer Cell Lines | Showed cytotoxic effects against a range of cancer cell lines. | [8] |

| Clinical (Phase I) | Advanced Neoplastic Diseases | Main toxic effect was bone marrow suppression. Partial responses observed in lung carcinoma, prostate carcinoma, and melanoma. | [11] |

| Clinical | Acute Myelocytic Leukemia | Achieved complete remission in a subset of previously treated patients. | [9] |

Other Potential Biological Activities

While the primary focus has been on its anticancer effects, the broad spectrum of activities observed in other 1,2,4-triazole derivatives suggests that guanazole and its sulfate salt may possess other biological properties worth investigating, such as:

-

Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties.[1]

-

Antiviral Activity: The triazole nucleus is a key component of some antiviral drugs.[2]

Further research is warranted to explore these potential applications for 1H-1,2,4-triazole-3,5-diamine sulfate.

The Role of the Sulfate Salt

The formulation of a drug as a salt is a common practice to improve its physicochemical properties. While specific comparative data for guanazole versus its sulfate salt is limited, the formation of a sulfate salt can potentially offer several advantages:

-

Enhanced Solubility: Sulfate salts are often more water-soluble than the parent compound, which can be beneficial for formulation, particularly for intravenous administration.[5]

-

Improved Stability: Salt formation can lead to a more stable solid form, increasing the shelf-life of the drug substance.

-

Ease of Handling and Purification: Crystalline salts are often easier to handle and purify during the manufacturing process.

It is crucial to note that while the sulfate moiety is generally considered pharmaceutically acceptable, the overall safety and efficacy profile of the salt form must be independently evaluated.

Experimental Protocols for Biological Activity Assessment

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 1H-1,2,4-triazole-3,5-diamine sulfate.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is a standard initial screening tool for evaluating the cytotoxic potential of anticancer compounds.[13]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., a leukemia cell line such as HL-60 or a solid tumor line like A549) to logarithmic growth phase.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 1H-1,2,4-triazole-3,5-diamine sulfate in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Figure 2: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Principle: The assay relies on the separation and quantification of the radiolabeled product from the substrate.

Protocol:

-

Enzyme and Substrate Preparation:

-

Purify RNR from a suitable source or use a commercially available enzyme.

-

Prepare a reaction mixture containing buffer, dithiothreitol (DTT) as a reducing agent, and magnesium chloride.

-

Prepare a solution of the radiolabeled substrate, for example, [³H]CDP (cytidine diphosphate).

-

-

Enzyme Inhibition:

-

Pre-incubate the RNR enzyme with varying concentrations of 1H-1,2,4-triazole-3,5-diamine sulfate for a specified period.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the radiolabeled substrate to the enzyme mixture.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Separate the deoxyribonucleotide product (dCDP) from the ribonucleotide substrate (CDP) using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Quantification:

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of RNR inhibition for each concentration of the compound.

-

Determine the IC₅₀ value for RNR inhibition.

-

Conclusion and Future Directions

1H-1,2,4-triazole-3,5-diamine, or guanazole, is a well-established inhibitor of ribonucleoside diphosphate reductase with demonstrated antineoplastic activity. Its sulfate salt is a promising formulation for further investigation and development. While the direct biological data for the sulfate form is sparse, it is reasonable to extrapolate the primary mechanism of action from its parent compound.

Future research should focus on several key areas:

-

Direct Comparative Studies: Head-to-head studies comparing the solubility, stability, and in vitro and in vivo efficacy of guanazole and its sulfate salt are essential to fully understand the advantages of the salt form.

-

Exploration of Other Biological Activities: A broader screening of 1H-1,2,4-triazole-3,5-diamine sulfate for other potential therapeutic applications, such as antimicrobial and antiviral activities, is warranted.

-

Combination Therapies: Investigating the synergistic effects of 1H-1,2,4-triazole-3,5-diamine sulfate with other chemotherapeutic agents could lead to more effective cancer treatment regimens with potentially lower toxicity.

-

Elucidation of Resistance Mechanisms: Understanding the mechanisms by which cancer cells may develop resistance to guanazole will be crucial for its long-term clinical utility.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of 1H-1,2,4-triazole-3,5-diamine sulfate. By leveraging the established knowledge of guanazole and employing rigorous experimental methodologies, the full potential of this compound can be explored and potentially translated into novel therapeutic interventions.

References

-

Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]

- Bodey, G. P., Hewlett, J. S., & Freireich, E. J. (1976). Clinical Pharmacological Trial of Guanazole. Cancer Research, 36(5), 1683-1687.

- Pletr, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5027.

- An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 208, 112831.

- Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. (2021). Antioxidants & Redox Signaling, 34(15), 1229-1246.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50767.

- Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer. (2024). Journal of Thoracic Disease, 16(2), 1186-1199.

- Moore, E. C., & Hurlbert, R. B. (1985). The inhibition of ribonucleoside diphosphate reductase by hydroxyurea, guanazole and pyrazoloimidazole (IMPY). Pharmacology & Therapeutics, 27(2), 167-196.

- Mebendazole preferentially inhibits cilia formation and exerts anticancer activity by synergistically augmenting DNA damage. (2024).

-

kratomiter. (2016, April 26). Guanazoguanazole derivatives. Sciencemadness.org. Retrieved from [Link]

- The effect of metronidazole on the cell cycle and DNA in metronidazole-susceptible and -resistant Giardia cell lines. (2015). Molecular and Biochemical Parasitology, 199(1-2), 23-30.

- Synergistic anti-tumor effect of fenbendazole and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells. (2025).

- Filov, V. A., et al. (1990).

- Hahn, M. A., & Adamson, R. H. (1972). Pharmacology of 3,5-diamino-1,24-triazole (guanazole). 1. Antitumor activity of guanazole. Journal of the National Cancer Institute, 48(3), 783-790.

- Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor. (2017). Antioxidants & Redox Signaling, 26(3), 107-121.

- Caoili, E. M., et al. (1975). Guanazole (NSC-1895)--a phase I clinical study. Cancer Chemotherapy Reports, 59(6), 1117-1121.

-

ChemBK. (2024, April 9). Guanazole. Retrieved from [Link]

-

Cell cycle regulation by cyclin and CDKs. (2016, April 28). YouTube. Retrieved from [Link]

- Novel cell imaging techniques show induction of apoptosis and proliferation in mesothelial cells by asbestos. (1997). American Journal of Respiratory Cell and Molecular Biology, 17(5), 533-541.

- Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. (2016). Biochemistry, 55(1), 3-7.

- Transcriptome analysis reveals the anticancer effects of fenbendazole on ovarian cancer: an in vitro and in vivo study. (2025). Journal of Ovarian Research, 18(1), 103.

- Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway. (2022).

- Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118.

- Hahn, M. A., & Adamson, R. H. (1972). Pharmacology of 3,5-Diamino-1,2,4-Triazole (Guanazole). I. Antitumor Activity of Guanazole. Journal of the National Cancer Institute, 48(3), 783-790.

-

Wikipedia. (2023). Ribonucleotide reductase. Retrieved from [Link]

- Formulation aspects of intravenous nanosuspensions. (2020). Journal of Controlled Release, 327, 142-161.

-

Wikipedia. (2023). Guanylate cyclase. Retrieved from [Link]

- Inhibitors of ribonucleotide reductase alter DNA repair in human fibroblasts through specific depletion of purine deoxynucleotide triphosphates. (1986). Cell Biology and Toxicology, 2(3), 329-346.

- Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (2024).

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. (2020). Annual Review of Biochemistry, 89, 399-425.

- Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. (2019). European Journal of Medicinal Chemistry, 178, 301-314.

- Guanylyl cyclase structure, function and regulation. (2014). The FEBS Journal, 281(23), 5163-5184.

- Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer. (2023). Journal of Gynecologic Oncology, 34(4), e58.

- 1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules, 25(21), 5027.

- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substr

-

Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved from [Link]

- Biochemistry, Guanylate Cyclase. (2023). In StatPearls.

Sources

- 1. Albendazole solution formulation via vesicle-to-micelle transition of phospholipid-surfactant aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fenbendazole as an Anticancer Agent? A Case Series of Self-Administration in Three Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1H-1,2,4-Triazole-3,5-diamine sulfate | C2H7N5O4S | CID 22253214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-Triazole-3,5-diamine CAS#: 1455-77-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site [elifesciences.org]

- 8. mdpi.com [mdpi.com]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Determining the Preventive Effect of Topical Magnesium Sulfate Administration on Postoperative Sore Throat [Letter] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

Technical Guide: Guanazole Sulfate & Derivatives Synthesis

[1]

Executive Summary & Pharmacophore Analysis

Guanazole (NSC 1895) is a ribonucleotide reductase inhibitor that specifically targets the S-phase of the cell cycle.[1] While the base form (3,5-diamino-1,2,4-triazole) is the active pharmacophore, the sulfate salt is frequently utilized in early-stage development to modulate solubility and bioavailability profiles.[1]

From a synthetic perspective, the 1,2,4-triazole core is a "privileged scaffold."[1] However, its high nitrogen content (69% by mass) and tautomeric nature present unique challenges in regioselective derivatization.[1] This guide prioritizes the "Base-Isolation-Salt" protocol, a self-validating workflow that ensures high purity by separating the ring-closure chemistry from the salt-formation thermodynamics.[1]

Retrosynthetic Logic & Mechanism

The most robust route to the guanazole core is the cyclocondensation of Dicyandiamide (1) with Hydrazine (2) .

-

Mechanism: The reaction proceeds via a nucleophilic attack of hydrazine on the nitrile carbon of dicyandiamide, forming a guanylhydrazine intermediate. This intermediate undergoes an intramolecular cyclization, driven by the thermodynamic stability of the aromatic triazole ring.

-

Critical Control Point: Direct reaction with hydrazine hydrate often yields low conversion.[1] The use of Hydrazine Dihydrochloride or acidic conditions is catalytic for the cyclization, acting as a proton source to activate the nitrile.

Figure 1: The "Base-Isolation-Salt" synthetic workflow ensures removal of ammonium byproducts before final salt formation.[1]

Core Synthesis Protocol: Guanazole Base

Objective: Synthesis of high-purity 3,5-diamino-1,2,4-triazole (Base) prior to sulfation.[1]

Reagents & Stoichiometry

| Reagent | Role | Equiv.[1] | Notes |

| Dicyandiamide | Precursor | 1.0 | Recrystallize if MP < 209°C |

| Hydrazine Dihydrochloride | Reagent | 1.05 | Slight excess drives conversion |

| Water (DI) | Solvent | 3.0 vol | Minimum volume for slurry |

| NaOH (50% aq) | Neutralizer | 2.0 | Stoichiometric to HCl |

Step-by-Step Methodology

-

Slurry Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge Hydrazine Dihydrochloride and Water .[1] Heat to 40°C until fully dissolved.

-

Addition: Add Dicyandiamide portion-wise over 15 minutes. Note: Exothermic reaction.[1] Maintain internal temperature < 50°C during addition to prevent polymerization.

-

Cyclization: Ramp temperature to 85-95°C . Hold for 3-4 hours .

-

Process Check: The suspension will dissolve to a clear solution, then potentially precipitate the guanazole HCl salt as the reaction cools.

-

-

Neutralization: Cool to 10°C. Slowly add 50% NaOH to adjust pH to 10-11. This liberates the free base and forms NaCl.

-

Isolation (The "Methanol Trick"):

-

Crystallization: Concentrate the methanolic filtrate to 20% volume and cool to 0°C. Filter the white crystals of Guanazole Base .

Guanazole Sulfate Salt Formation

Objective: Conversion of the base to the pharmaceutical sulfate salt.

Protocol

-

Dissolution: Dissolve 10.0 g of Guanazole Base in 50 mL of Water at 50°C.

-

Acidification: Slowly add Sulfuric Acid (1M) .

-

Stoichiometry: For the hemisulfate (2 Base : 1 Acid), add 0.5 molar equivalents. For the monosulfate (1 Base : 1 Acid), add 1.0 equivalent.

-

Observation: The monosulfate is significantly less soluble than the base.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 12 hours.

-

Filtration: Collect crystals via vacuum filtration.[1] Wash with ice-cold ethanol (to remove water without dissolving the salt).[1]

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Synthesis of Structural Derivatives

Derivatization of guanazole is challenging due to the presence of three nucleophilic sites: the two exocyclic primary amines (N3, N5) and the ring nitrogens (N1/N2).

Strategy A: Regioselective N-Alkylation via Schiff Bases

Direct alkylation with alkyl halides yields a mixture of ring-alkylated (N1) and amine-alkylated products.[1] To target the exocyclic amines (N3/N5), a Reductive Amination strategy is required.

Figure 2: Indirect alkylation prevents N1-ring substitution, directing modification solely to the exocyclic amines.[1]

Protocol: N,N'-Dibenzylguanazole Synthesis

-

Condensation: Reflux Guanazole Base (1 eq) with Benzaldehyde (2.2 eq) in Ethanol with a catalytic amount of acetic acid.

-

Product: The bis-benzylidene derivative (Schiff base) precipitates upon cooling.[1]

-

-

Reduction: Suspend the Schiff base in Methanol. Add Sodium Borohydride (NaBH4) (4 eq) portion-wise at 0°C.

-

Workup: Quench with dilute HCl, neutralize with NaHCO3, and extract with Ethyl Acetate.

-

Result: 3,5-bis(benzylamino)-1,2,4-triazole.[1]

Analytical Characterization & QC

To ensure the integrity of the synthesis, the following analytical markers must be verified.

| Parameter | Guanazole Base | Guanazole Sulfate |

| Appearance | White crystalline powder | White/Off-white crystals |

| Melting Point | 204-206°C | >270°C (Decomposes) |

| Solubility | Soluble in Hot MeOH, Water | Water Soluble, Insol.[1] MeOH |

| IR (cm⁻¹) | 3300-3100 (NH str), 1640 (C=N) | 1100-1050 (SO₄²⁻ broad band) |

| ¹H NMR (DMSO-d₆) | δ 5.5 (s, 4H, NH₂), 10.8 (s, 1H, NH) | NH signals downfield shifted |

References

-

Roemer, J. J., & Kaiser, D. W. (1953).[1][3] Preparation of Guanazole. US Patent 2,648,671.[1] American Cyanamid Co.[1][3] Link

-

Chernyshev, V. M., et al. (2006).[1] Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry. Link

-

PubChem. (n.d.).[1] 3,5-Diamino-1,2,4-triazole (Guanazole) Compound Summary. National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1] 3,5-Diamino-1,2,4-triazole Product Specification. Link[1]

The Discovery and Synthesis of 1H-1,2,4-Triazole-3,5-diamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,4-Triazole-3,5-diamine, commonly known as guanazole, is a heterocyclic compound that has garnered significant interest since its discovery due to its diverse applications, ranging from a precursor in the synthesis of energetic materials to its notable biological activities. This technical guide provides an in-depth exploration of the historical discovery and synthetic evolution of guanazole, with a specific focus on its sulfate salt, 1H-1,2,4-Triazole-3,5-diamine sulfate. We will delve into the seminal works that led to its initial synthesis, the subsequent improvements in synthetic methodologies, and the key experimental protocols that have defined its preparation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering both historical context and practical, field-proven insights into this important molecule.

A Journey Through Time: The Historical Discovery of Guanazole

The story of guanazole's discovery is one of incremental advancements in synthetic organic chemistry, spanning several decades. The initial synthesis of the 1,2,4-triazole ring system can be traced back to the late 19th century.

Early Explorations: The Pellizzari Reaction

The first significant contribution to the synthesis of 1,2,4-triazole derivatives was made by Guido Pellizzari. In 1894, Pellizzari reported a method for the preparation of guanazole by heating dicyandiamide and hydrazine monohydrochloride in an alcohol solution. However, this early method was plagued by poor yields[1]. Later, in 1911, Pellizzari published further work on the synthesis of 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, a reaction that would come to be known as the Pellizzari reaction.

Further Developments in the Early 20th Century

In 1934, R. Stolle and W. Dietrich contributed to the growing body of knowledge on guanazole. Their work, published in the Journal für praktische Chemie, explored the properties and derivatives of guanazole, including the preparation of its dinitrate salt by reacting a hydrochloric acid solution of guanazole with nitric acid[2]. These early studies laid the groundwork for future investigations into the chemistry and potential applications of this compound.

A Breakthrough in Synthesis: The Roemer and Kaiser Patent

A major leap in the practical synthesis of guanazole came in 1953 with a patent filed by John J. Roemer and Donald W. Kaiser of the American Cyanamid Company. Their invention detailed a method for preparing guanazole in substantially theoretical yields by reacting dicyandiamide with a hydrazine dihydrohalide in an aqueous solution[1]. This method overcame the significant limitations of previous approaches, which were characterized by low and uncertain yields, slow reaction times, and the formation of difficult-to-separate colored byproducts[1]. The Roemer and Kaiser patent was a pivotal moment, making guanazole more readily accessible for research and industrial applications.

The following diagram illustrates the historical progression of key synthetic milestones in the discovery of guanazole.

Caption: A simplified reaction pathway for the synthesis of guanazole from dicyandiamide and hydrazine.

Experimental Protocol: Synthesis of 1H-1,2,4-Triazole-3,5-diamine Sulfate

The following protocol is a method for the synthesis of 1H-1,2,4-Triazole-3,5-diamine sulfate, adapted from described synthetic procedures. This method involves the initial synthesis of guanazole followed by its conversion to the sulfate salt.

Step 1: Synthesis of 1H-1,2,4-Triazole-3,5-diamine (Guanazole)

-

Add water to the mixture to create a stirrable slurry.

-

Heat the reaction mixture to between 50-100°C with constant stirring. The reaction is typically complete within a few hours.

-

Cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide, to precipitate the crude guanazole.

-

Filter the crude product and wash it with cold water.

-

The crude guanazole can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Step 2: Conversion to 1H-1,2,4-Triazole-3,5-diamine Sulfate

-

Dissolve the purified guanazole in deionized water.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid to the guanazole solution with stirring. The reaction is exothermic and should be cooled in an ice bath.

-

The 1H-1,2,4-Triazole-3,5-diamine sulfate will precipitate out of the solution.

-

Allow the precipitation to complete by cooling the mixture for several hours.

-

Filter the precipitate and wash it with cold ethanol.

The overall synthesis can be represented by the following workflow:

Caption: A workflow diagram for the synthesis of 1H-1,2,4-Triazole-3,5-diamine sulfate.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 1H-1,2,4-Triazole-3,5-diamine and its sulfate salt.

| Property | 1H-1,2,4-Triazole-3,5-diamine | 1H-1,2,4-Triazole-3,5-diamine Sulfate |

| Molecular Formula | C₂H₅N₅ | C₂H₇N₅O₄S |

| Molecular Weight | 99.10 g/mol | 197.18 g/mol |

| Appearance | White to off-white crystalline powder | White crystalline powder |

| Melting Point | 204-206 °C | Not available |

| Solubility | Soluble in water | Soluble in water |

| CAS Number | 1455-77-2 | 92278-55-2 |

Early Applications and Significance

The development of a high-yield synthesis for guanazole opened the door to exploring its potential applications. One of the most significant early areas of investigation was its use as an antineoplastic agent.

In 1972, a study by M.A. Hahn and R.H. Adamson published in the Journal of the National Cancer Institute detailed the antitumor activity of guanazole. The study found that guanazole was effective against several murine leukemias and other tumors. This research highlighted the potential of guanazole as a lead compound in the development of new cancer therapies.

Beyond its medicinal applications, the 1,2,4-triazole ring system is a versatile scaffold in various fields. While specific early industrial applications of guanazole are not extensively documented, related triazole derivatives have been used in:

-

Agrochemicals: As fungicides and herbicides.

-

Photography: As antifogging agents in photographic emulsions.

-

Polymer Chemistry: As monomers or additives in the synthesis of specialized polymers and resins. The presence of multiple nitrogen atoms and amino groups makes guanazole an interesting candidate for creating nitrogen-rich polymers with potential applications as flame retardants or high-energy materials.

The prebiotic synthesis of guanazole from dicyandiamide and hydrazine has also been a topic of interest in the study of the origins of life, suggesting that such heterocyclic compounds could have been present on the early Earth.

Conclusion

The history of 1H-1,2,4-Triazole-3,5-diamine sulfate is a testament to the continuous evolution of synthetic chemistry. From the early, low-yield methods of the late 19th and early 20th centuries to the development of highly efficient synthetic routes in the mid-20th century, the journey to understanding and producing guanazole and its salts has been marked by significant scientific ingenuity. The discovery of its antitumor properties underscored its importance in medicinal chemistry, while the versatility of the triazole ring continues to inspire its use in a wide array of scientific and industrial fields. This guide has provided a comprehensive overview of the discovery, synthesis, and properties of 1H-1,2,4-Triazole-3,5-diamine sulfate, offering a valuable resource for researchers and professionals working with this important compound.

References

-

Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate. Semantic Scholar. Available at: [Link]

- Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents.

-

1H-1,2,4-Triazole-3,5-diamine sulfate. PubChem. Available at: [Link]

-

Pharmacology of 3,5-diamino-1,24-triazole (guanazole). 1. Antitumor activity of guanazole. Journal of the National Cancer Institute. Available at: [Link]

- Preparation of guanazole. Google Patents.

- Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole. Google Patents.

Sources

Fundamental Chemistry and Pharmaceutical Profiling of Guanazole Sulfate

The following technical guide details the fundamental chemistry, synthesis, and pharmaceutical profiling of Guanazole Sulfate , a salt form of the ribonucleotide reductase inhibitor Guanazole (3,5-diamino-1,2,4-triazole).

Executive Summary

Guanazole (3,5-diamino-1,2,4-triazole) is a established antitumor agent that functions as a rate-limiting inhibitor of DNA synthesis by scavenging the tyrosyl free radical of the R2 subunit of ribonucleotide reductase (RNR).[1] While the free base has demonstrated efficacy, pharmaceutical development often necessitates salt formation to optimize solubility, bioavailability, and solid-state stability.

This guide focuses on Guanazole Sulfate , a specific salt form designed to enhance the physicochemical profile of the parent compound. It provides a comprehensive workflow for the synthesis, characterization, and biological validation of this entity, serving as a roadmap for drug development professionals.

Part 1: Molecular Architecture & Synthesis

Chemical Structure and Stoichiometry

Guanazole exists as a planar, aromatic heterocycle. The 1,2,4-triazole core is amphoteric; however, the presence of two exocyclic amino groups at positions 3 and 5 significantly increases the basicity of the ring nitrogens (specifically N4) via electron donation.

-

Parent Compound: Guanazole (

)[2] -

Counterion: Sulfuric Acid (